Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 937602-27-2
VCID: VC2263204
InChI: InChI=1S/C24H31NO4/c1-2-27-24(26)21-13-16-25(17-14-21)15-6-18-28-22-9-11-23(12-10-22)29-19-20-7-4-3-5-8-20/h3-5,7-12,21H,2,6,13-19H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Molecular Formula: C24H31NO4
Molecular Weight: 397.5 g/mol

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate

CAS No.: 937602-27-2

Cat. No.: VC2263204

Molecular Formula: C24H31NO4

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate - 937602-27-2

Specification

CAS No. 937602-27-2
Molecular Formula C24H31NO4
Molecular Weight 397.5 g/mol
IUPAC Name ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C24H31NO4/c1-2-27-24(26)21-13-16-25(17-14-21)15-6-18-28-22-9-11-23(12-10-22)29-19-20-7-4-3-5-8-20/h3-5,7-12,21H,2,6,13-19H2,1H3
Standard InChI Key NIEBYRNNEXXTCO-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

Chemical Identity and Properties

Basic Identification

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate is a well-defined chemical entity with several key identifiers that facilitate its recognition in scientific literature and databases. The compound has been assigned multiple identification codes across various chemical repositories, ensuring proper tracking and reference in research contexts .

The basic identification parameters of this compound are presented in Table 1:

ParameterInformation
PubChem CID18526213
CAS Number937602-27-2
Molecular FormulaC24H31NO4
Molecular Weight397.5 g/mol
Creation Date in PubChem2007-12-04
Last Modification2025-02-22

This compound is also registered in other chemical databases, including DSSTox (DTXSID50594808) and Wikidata (Q82489716), indicating its recognition across multiple scientific platforms .

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature, which can be useful when conducting comprehensive searches across different databases. These alternative names primarily represent slight variations in naming conventions rather than structural differences .

Common synonyms include:

  • Ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-4-carboxylate

  • Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}-4-piperidinecarboxylate

  • Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-4-carboxylate

  • MFCD08689798

  • HA-0813

These multiple identifiers reflect the complex nomenclature systems used in organic chemistry and highlight the importance of cross-referencing when researching specific compounds in scientific literature .

Structural Characteristics

The molecular structure of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate comprises several distinct functional groups arranged in a specific configuration. The compound features a central piperidine ring with an ethyl carboxylate substituent at the 4-position and a 3-(4-(benzyloxy)phenoxy)propyl chain at the nitrogen position .

Key structural elements include:

  • Piperidine ring: A six-membered heterocyclic amine with a nitrogen atom

  • Ethyl carboxylate: An ester group attached at the 4-position of the piperidine ring

  • Benzyloxy group: A benzyl ether connected to a phenoxy ring

  • Propyl chain: A three-carbon linker connecting the piperidine nitrogen to the phenoxy oxygen

The SMILES notation for this compound is CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3, which provides a linear textual representation of its molecular structure .

Chemical Identifiers

For computational and database purposes, several standardized chemical identifiers have been assigned to this compound :

  • InChI: InChI=1S/C24H31NO4/c1-2-27-24(26)21-13-16-25(17-14-21)15-6-18-28-22-9-11-23(12-10-22)29-19-20-7-4-3-5-8-20/h3-5,7-12,21H,2,6,13-19H2,1H3

  • InChIKey: NIEBYRNNEXXTCO-UHFFFAOYSA-N

These identifiers provide unique digital representations of the compound's structure, facilitating electronic searches and computational analyses .

Physical and Chemical Properties

Physical Properties

While detailed experimental physical property data for Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate is limited in the provided search results, its molecular characteristics allow for predictions of certain physical parameters based on structural analysis .

The compound has a molecular weight of 397.5 g/mol, placing it in the mid-range for drug-like molecules, which typically have molecular weights below 500 g/mol. This property is significant as it influences the compound's potential for membrane permeability and bioavailability in biological systems .

The presence of both polar and nonpolar regions within the molecule suggests amphiphilic characteristics. The piperidine nitrogen and the ester group contribute to the molecule's polarity, while the benzyl and phenoxy groups contribute to its lipophilic character. This combination of structural features likely influences the compound's solubility profile, potentially making it moderately soluble in organic solvents but less soluble in aqueous environments .

Chemical Reactivity

Based on the functional groups present in Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate, several reaction sites can be anticipated:

  • The ethyl ester group is susceptible to hydrolysis under basic or acidic conditions, potentially yielding the corresponding carboxylic acid.

  • The tertiary amine of the piperidine ring can participate in various reactions, including alkylation, acylation, and salt formation with acids.

  • The benzyloxy group could undergo hydrogenolysis to remove the benzyl protecting group, revealing a phenolic hydroxyl group.

  • The ether linkages (both the benzyloxy and phenoxy) may be cleaved under specific conditions, though they are generally stable under most physiological conditions.

These reactive sites provide opportunities for chemical modifications, which could be exploited in synthesis of derivatives with potentially enhanced or altered properties for specific applications .

Comparison with Related Compounds

Structural Analogs

Comparison of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate with structurally related compounds provides valuable insights into potential structure-activity relationships and pharmacological properties. One notable analog is Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate, which differs only in the position of the carboxylate group on the piperidine ring (3-position versus 4-position).

Table 2: Comparison of key structural analogs

CompoundCAS NumberKey Structural DifferenceMolecular Weight
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate937602-27-2Carboxylate at piperidine 4-position397.5 g/mol
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate937602-25-0Carboxylate at piperidine 3-position397.5 g/mol

This positional isomerism can significantly impact the compound's three-dimensional structure and consequently its biological interactions, despite maintaining identical molecular formula and weight.

Related Chemical Classes

The compound also shares partial structural similarities with other chemical classes that have established biological activities:

  • Piperazine derivatives: Compounds containing the piperazine ring instead of piperidine, such as Ethyl piperazine-1-carboxylate, have been utilized in various pharmaceutical applications. These compounds often display different pharmacokinetic properties due to the additional nitrogen in the heterocyclic ring .

  • Benzyl-piperazine carboxylic acid derivatives: 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives have been investigated as modulators of fatty acid amide hydrolase (FAAH), with potential applications in treating anxiety, pain, and other conditions .

The structural similarities between these compound classes suggest potential crossover in synthetic methodologies and biological targets, while the differences highlight the significance of specific structural features in determining biological activity and physical properties .

Future Research Directions

Structure-Activity Relationship Studies

Future research on Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate could profitably focus on comprehensive structure-activity relationship (SAR) studies. By systematically modifying different portions of the molecule—such as the piperidine ring, the linker length, or the benzyloxy group—researchers could identify the structural features critical for specific biological activities. This approach could yield valuable insights for drug design and optimization .

Potential modifications worth investigating include:

  • Replacing the ethyl ester with other ester groups or amides

  • Varying the length of the propyl linker

  • Substituting the benzyl group with various functional groups

  • Exploring bioisosteric replacements for the phenoxy moiety

Pharmacological Evaluation

Given the structural features of this compound, comprehensive pharmacological screening would be valuable to identify potential biological activities. Assays targeting the following biological systems would be particularly relevant:

  • Central nervous system receptors and transporters, given the presence of the piperidine ring which is common in CNS-active compounds

  • Enzyme inhibition profiles, particularly for hydrolases and esterases

  • Anti-inflammatory and analgesic potential, based on structural similarities to known bioactive compounds in these areas

Synthetic Methodology Development

Developing efficient and scalable synthetic routes for Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate would be valuable for facilitating further research. Exploration of green chemistry approaches, such as catalytic methods, solvent-free reactions, or biocatalysis, could enhance the sustainability of producing this compound and its derivatives .

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